molecular formula C6H12O4S B2529812 3,4-dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione CAS No. 384843-88-3

3,4-dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione

Cat. No.: B2529812
CAS No.: 384843-88-3
M. Wt: 180.22
InChI Key: QZRBYNVWLCPJKB-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by the presence of two hydroxyl groups and two methyl groups attached to a thiolane ring, which also contains a sulfone group

Scientific Research Applications

3,4-Dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione typically involves the oxidation of thiolane derivatives. One common method is the oxidation of 3,4-dimethylthiolane-1,1-dioxide using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Ether or amine derivatives.

Mechanism of Action

The mechanism of action of 3,4-dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-1lambda6-thiolane-1,1-dione: Lacks the methyl groups, which can affect its reactivity and biological activity.

    3,4-Dimethylthiolane-1,1-dioxide: Lacks the hydroxyl groups, which can influence its solubility and chemical behavior.

Uniqueness

3,4-Dihydroxy-3,4-dimethyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethyl-1,1-dioxothiolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-5(7)3-11(9,10)4-6(5,2)8/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRBYNVWLCPJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)CC1(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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